molecular formula C17H18N2O2S B2398237 N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034499-26-6

N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2398237
M. Wt: 314.4
InChI Key: ROJRDXQDIJOHEF-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as TRO19622, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders.

Scientific Research Applications

Corrosion Inhibition

A study by Chakravarthy, Mohana, and Kumar (2014) explored the corrosion inhibition effect of nicotinamide derivatives, including N-methyl-N-phenyl nicotinamide derivatives, on mild steel in hydrochloric acid solutions. These derivatives showed significant corrosion inhibition efficiency, which was attributed to the adsorption of the compounds on the steel surface, obeying the Langmuir isotherm model. This research highlights the potential of N-methyl-N-phenyl nicotinamide derivatives in corrosion protection applications (Chakravarthy, Mohana, & Kumar, 2014).

Metabolic Methylation Sink in Cancer

Ulanovskaya, Zuhl, and Cravatt (2013) discovered that Nicotinamide N-methyltransferase (NNMT), which is overexpressed in various cancers, utilizes methyl units from S-adenosyl methionine to create a stable metabolic product, impacting the methylation potential of cancer cells. This alters the epigenetic state of cancer cells, including hypomethylated histones and cancer-related proteins, promoting pro-tumorigenic gene expression. This insight into NNMT's role provides a potential target for cancer treatment strategies (Ulanovskaya, Zuhl, & Cravatt, 2013).

Chemical Conversion in Metabolic Pathways

Research by Holman and Wiegand (1948) on the conversion of nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation highlights the biochemical transformation and metabolic fate of nicotinamide derivatives. This research contributes to our understanding of the metabolic pathways involving nicotinamide and its derivatives, which is crucial for developing targeted therapeutic strategies (Holman & Wiegand, 1948).

Role in Nutrient Metabolism Regulation

A study by Hong et al. (2015) showed that NNMT plays a significant role in regulating nutrient metabolism in the liver by stabilizing Sirt1 protein. This has implications for understanding the metabolic diseases therapy, highlighting the potential of targeting NNMT for treating metabolic disorders (Hong et al., 2015).

properties

IUPAC Name

N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-19(13-6-3-2-4-7-13)17(20)15-8-5-10-18-16(15)21-14-9-11-22-12-14/h2-8,10,14H,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJRDXQDIJOHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)OC3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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